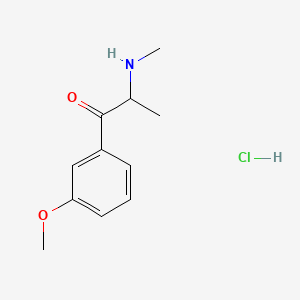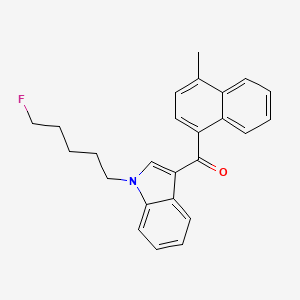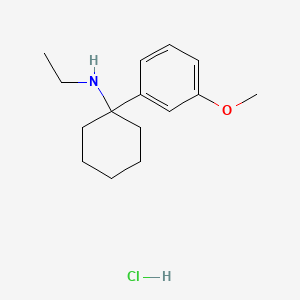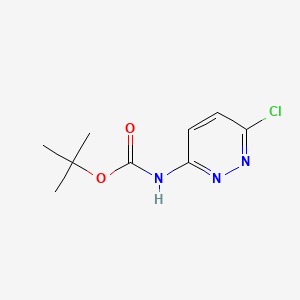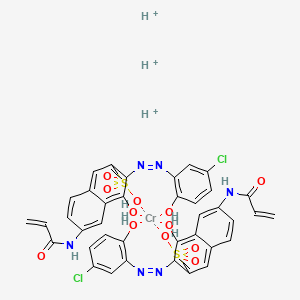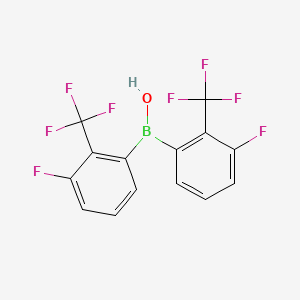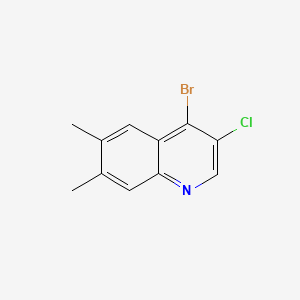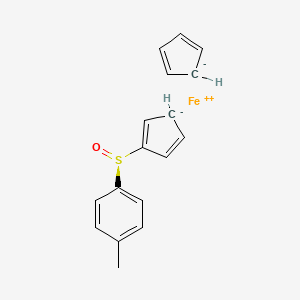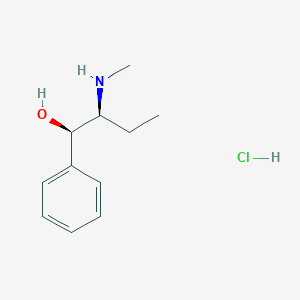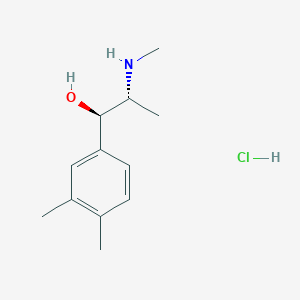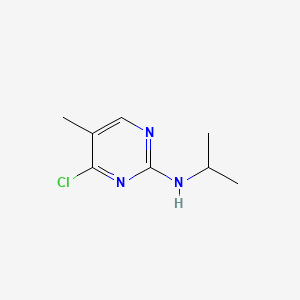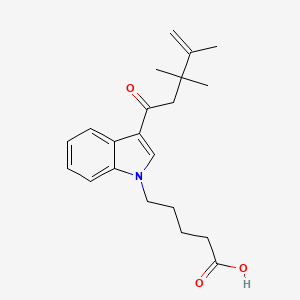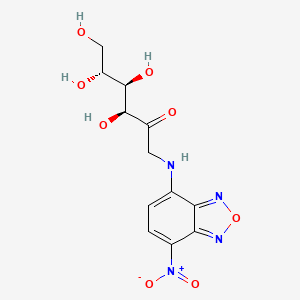
NBD-Fructose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NBD-Fructose is a fluorescent derivative of fructose . It is formed by coupling NBD-chloride with the amine group of amino fructose . It has been used to monitor fructose uptake by the GLUT5 transporter in MCF-7, MDA-MB-435, and MDA-MB-231 human breast cancer cells .
Synthesis Analysis
Fructose was labeled with two fluorophores at the C-1 position: 7-nitro-1,2,3-benzoxadiazole (NBD) and Cy5.5 . The labeling site was chosen on the basis of the presence and substrate specificity of the key proteins involved in the first steps of fructose metabolism .
Molecular Structure Analysis
The molecular formula of NBD-Fructose is C12H14N4O8 . The SMILES representation of the molecule is O=C(C@@HC@HC@HCO)CNC1=CC=C(N+=O)C2=NON=C21 .
Chemical Reactions Analysis
NBD-Fructose is used to monitor fructose uptake by the GLUT5 transporter in various human breast cancer cells . It has been observed that extracellular 2NBDG, but not NBD-fructose was transported by primary plasma cells into the cytoplasm suggesting a specific mechanism that is unlinked from glucose import and that of chemically similar compounds .
Physical And Chemical Properties Analysis
NBD-Fructose displays excitation/emission maxima of 472/538 nm, respectively . It is a crystalline solid with a molecular weight of 342.3 .
Aplicaciones Científicas De Investigación
1. Monitoring Fructose Uptake in Cancer Cells NBD-Fructose is a fluorescent derivative of fructose that has been used to monitor fructose uptake by the GLUT5 transporter in various human breast cancer cells . This application is particularly important in understanding the metabolic pathways of cancer cells and could potentially lead to new therapeutic strategies.
2. Rapid and On-Site Analysis of Fructose in Food A new fluorescent probe NBD-PQ-B, which uses NBD-Fructose as the fluorophore, has been developed for the rapid and on-site analysis of fructose in food . This is crucial in controlling the intake of fructose due to its link with metabolic diseases .
Development of Fluorescent Probes
NBD-Fructose is used in the development of fluorescent probes for biomolecular sensing . These probes can be used to detect and measure the presence of specific molecules in a sample, providing valuable information for various fields of research including biochemistry, medicine, and environmental science .
Visualization of Glucose Uptake
The fluorescent derivative of glucose, 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)-amino]-D-glucose (2NBDG), which is similar to NBD-Fructose, is used to visualize glucose uptake in live cells . This allows researchers to study glucose metabolism at a cellular level .
Study of Glucose Transport Mechanisms
Research has shown that the uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters . This suggests that NBD-Fructose could also be used to study fructose transport mechanisms that are independent of known fructose transporters .
6. Development of On-Site Food Analysis Tools The NBD-PQ-B/polyvinyl oxide (PEO) film, which uses NBD-Fructose, can be fabricated for on-site food analysis . This allows for the rapid detection of fructose in various food products, which is particularly useful in the food industry and for health monitoring .
Direcciones Futuras
Propiedades
IUPAC Name |
(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,8,11-13,17,19-21H,3-4H2/t8-,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUWRKIMILVYHE-GGZOMVNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)C(C(C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NBD-Fructose | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

